1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine is a chemical compound notable for its potential applications in various fields, particularly in medicinal chemistry and agrochemicals. This compound features a unique trifluoromethyl group, which is known to enhance biological activity and lipophilicity. Its molecular formula is C₈H₆F₃N₅, with a molecular weight of 229.17 g/mol. The compound is classified as an aromatic heterocyclic amine, specifically belonging to the pyrazole and pyrimidine classes of compounds.
This compound can be sourced from various chemical suppliers and is often utilized in research settings for its biological properties. It is classified under organic compounds due to its carbon-based structure, with specific relevance in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group contributes significantly to its chemical properties, making it a subject of interest in synthetic organic chemistry.
The synthesis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine can be achieved through several methods, primarily involving the reaction of substituted pyrazoles with pyrimidine derivatives. A common approach involves:
The synthesis typically requires precise control of reaction conditions, including temperature, solvent choice, and reaction time. For instance, reactions may be conducted under inert atmospheres to prevent oxidation or hydrolysis of sensitive functional groups.
The molecular structure of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine features a pyrazole ring fused with a pyrimidine moiety, with a trifluoromethyl substituent at the para position of the pyrimidine ring.
The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its reactivity and biological activity.
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine can participate in various chemical reactions:
The reactivity profile of this compound allows for modifications that can lead to derivatives with enhanced or altered biological activities, making it versatile for further chemical exploration.
The mechanism of action for compounds like 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine often involves interaction with biological targets such as enzymes or receptors.
Studies have shown that similar compounds exhibit significant biological activities such as herbicidal and anti-inflammatory effects due to their ability to modulate enzyme activities.
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine exhibits several notable physical properties:
The chemical properties include:
Relevant data from studies indicate that the trifluoromethyl substitution significantly alters both solubility and reactivity profiles compared to non-substituted analogs.
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine has potential applications in:
Research continues into optimizing this compound's structure for improved efficacy and reduced side effects in both medical and agricultural applications.
Pyrimidine and pyrazole rings independently offer distinct binding capabilities:
Table 1: Target Profiles Enabled by Pyrimidine-Pyrazole Hybridization
Biological Target | Therapeutic Application | Mechanistic Advantage |
---|---|---|
Kinases (e.g., ALK, FLT3) | Anticancer agents | Simultaneous hinge region binding (pyrimidine) and allosteric modulation (pyrazole) [3] |
Cyclooxygenase-2 (COX-2) | Anti-inflammatory agents | Hydrophobic pocket occupancy via pyrazole C3-substituents [4] |
DNA Gyrase/Topoisomerase IV | Antibacterial agents | Pyrimidine-mediated DNA base pairing and pyrazole-induced enzyme distortion [7] |
Adenosine Receptors | Neurological/immune modulators | Conformational restraint optimizing subtype selectivity [10] |
The hybrid 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine exemplifies this synergy. Its pyrimidine ring engages in hydrogen bonding with kinase ATP pockets, while the pyrazole’s 4-amine group serves as a hydrogen bond donor/acceptor switch. This configuration is optimized for inhibiting growth signaling pathways, particularly in oncology targets [2] [3].
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, imparting three critical properties:
Lipophilicity Modulation-CF₃’s high Hansch hydrophobicity constant (π = 0.88) enhances membrane permeability without excessive bioaccumulation. In 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine, the -CF₃ group elevates logP by ~1.2 units compared to methyl analogues, improving cellular uptake [4] [9].
Electron-Withdrawing EffectsThe -CF₃ group’s strong -I effect (σₘ = 0.43) polarizes adjacent bonds, increasing pyrimidine’s electron deficiency. This amplifies hydrogen bond acceptance at N1 and C2, strengthening target engagement. Studies show 5–10× potency gains over non-fluorinated counterparts in enzyme inhibition assays [5] [9].
Metabolic StabilityC-F bonds resist oxidative cleavage by cytochrome P450 enzymes. The -CF₃ group in this compound reduces metabolism at the pyrimidine 4-position, extending plasma half-life. In vitro microsomal studies demonstrate >75% parent compound retention after 60 min [4] [9].
Table 2: Trifluoromethyl vs. Methyl Impact on Molecular Properties
Parameter | -CF₃ Analog | -CH₃ Analog | Change (%) |
---|---|---|---|
cLogP | 1.98 | 0.78 | +154% |
pKa (Pyrimidine N1) | 3.1 | 4.3 | -28% |
Metabolic Clearance (HLM) | 12 μL/min/mg | 38 μL/min/mg | -68% |
Passive Permeability (PAMPA) | 22 × 10⁻⁶ cm/s | 8.5 × 10⁻⁶ cm/s | +159% |
The -CF₃ group also participates in halogen bonding interactions with carbonyl oxygens or sulfur atoms in binding pockets. This orthogonal interaction vector, absent in methyl groups, contributes ~1.5 kcal/mol binding energy in kinase crystal structures [5] [9].
The therapeutic evolution of aza-heterocycles reveals three paradigm shifts:
Early Alkaloid-Inspired Scaffolds (Pre-1960s)Initial drugs featured simple monocyclic azoles (e.g., pyrazole in antipyrine). These leveraged nitrogen basicity for solubility but lacked target specificity. Pyrimidines emerged as nucleotide mimics (e.g., 5-fluorouracil), establishing the scaffold’s relevance in antimetabolite therapy [3] [6].
Rational Hybridization Era (1980s–2000s)Advances in synthetic methodology enabled fused/bridged hybrids. Key milestones:
Synthetic Milestone: The title compound is synthesized via nucleophilic aromatic substitution, where 4-aminopyrazole displaces chloride at C2 of 2,4-dichloropyrimidine, followed by trifluoromethyl group introduction at C4 using Cu(CF₃)₂ complexes [2] [8].
Table 3: Key Compound in Focus
Property | Value |
---|---|
IUPAC Name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine |
CAS Registry | 1210732-94-7 |
Molecular Formula | C₈H₇F₃N₆ |
Molecular Weight | 229.17 g/mol |
Hybrid System | Pyrimidine-Pyrazole |
Key Substituent | 4-Aminopyrazole + 4-Trifluoromethylpyrimidine |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8